7-Bromo-3,4-dichloroquinoline CAS number and properties
7-Bromo-3,4-dichloroquinoline CAS number and properties
An In-depth Technical Guide to 7-Bromo-3,4-dichloroquinoline: Synthesis, Properties, and Applications
Introduction
7-Bromo-3,4-dichloroquinoline is a polyhalogenated aromatic heterocycle belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a bromine atom at the 7-position and chlorine atoms at the 3- and 4-positions. This specific substitution pattern makes it a highly valuable and versatile building block in synthetic organic chemistry. The presence of multiple, differentially reactive halogen atoms provides strategic handles for a variety of chemical transformations, particularly in the construction of complex molecular architectures. For researchers and professionals in drug development, this compound serves as a key intermediate for creating libraries of novel compounds to be screened for a wide range of biological activities, from anticancer to antimicrobial applications.[1][2] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounded in established chemical principles.
Physicochemical and Structural Information
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. 7-Bromo-3,4-dichloroquinoline is identified by the CAS Number 1021435-01-7.[3][4][5] Its structural and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1021435-01-7 | [3][4] |
| Molecular Formula | C₉H₄BrCl₂N | [3][4] |
| Molecular Weight | 276.94 g/mol | [3][4] |
| IUPAC Name | 7-bromo-3,4-dichloroquinoline | [4] |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | [4] |
| InChI Key | HRUWRHDAJXUPON-UHFFFAOYSA-N | [4] |
| Physical State | Solid (predicted) | |
| Monoisotopic Mass | 274.89042 Da | [4] |
Proposed Synthesis Pathway
While specific, detailed synthesis protocols for 7-Bromo-3,4-dichloroquinoline are not extensively published in readily available literature, a plausible and logical synthetic route can be designed based on well-established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.[6][7] This multi-step approach offers good control over the regiochemistry of the final product.
The proposed pathway begins with a substituted aniline and builds the quinoline core, followed by sequential halogenation steps. This strategy is often preferred as it can provide better regiocontrol compared to attempting to halogenate a pre-existing quinoline ring.[6]
Step-by-Step Experimental Protocol (Proposed)
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Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction.
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Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core. Starting with 3-bromoaniline ensures the bromine is correctly positioned at what will become the 7-position of the quinoline ring.
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Methodology:
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A mixture of 3-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated at 100-140°C. This initial condensation forms the anilinomethylenemalonate intermediate.
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This intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for thermal cyclization.[8]
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The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is saponified using aqueous sodium hydroxide.
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Subsequent acidification and heating will induce decarboxylation to yield 7-Bromo-4-hydroxyquinoline.[6]
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Step 2: Chlorination to 4-Chloro-7-bromoquinoline.
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Rationale: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species for subsequent reactions. Chlorinating agents like phosphorus oxychloride (POCl₃) are standard reagents for this transformation.[8]
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Methodology:
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7-Bromo-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃).
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The mixture is heated under reflux (typically around 110-140°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[8]
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After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product, 4-Chloro-7-bromoquinoline.
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Step 3: Regioselective Chlorination to 7-Bromo-3,4-dichloroquinoline.
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Rationale: The final step involves the introduction of a chlorine atom at the C-3 position. This can be challenging and may require specific reagents to achieve the desired regioselectivity. The existing chloro and bromo substituents are deactivating, but the nitrogen in the ring will direct the electrophilic substitution.
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Methodology:
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Direct chlorination of 4-Chloro-7-bromoquinoline can be attempted using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF.
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The reaction may require a catalyst or specific conditions (e.g., heating) to proceed efficiently. Careful optimization of stoichiometry and reaction time is crucial to avoid over-chlorination or side reactions.
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The final product, 7-Bromo-3,4-dichloroquinoline, would be isolated and purified using standard techniques like column chromatography or recrystallization.
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Visualization of Proposed Synthesis
Caption: Proposed multi-step synthesis of 7-Bromo-3,4-dichloroquinoline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Bromo-3,4-dichloroquinoline lies in the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, making it a powerful scaffold for building molecular diversity.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-4 position is the most activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.
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Transition Metal-Catalyzed Cross-Coupling: The carbon-halogen bonds serve as excellent handles for cross-coupling reactions. The general order of reactivity for these bonds in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1] This differential reactivity is a cornerstone of its synthetic utility:
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C-Br Bond (Position 7): This bond is more reactive than the C-Cl bonds and can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations under milder conditions.[1]
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C-Cl Bonds (Positions 3 and 4): These bonds are less reactive and typically require more forcing conditions (e.g., stronger catalysts, higher temperatures, specific ligands) to participate in cross-coupling reactions. This allows for a second round of functionalization after the C-Br bond has been modified.
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Visualization of Reactive Sites
Caption: Reactivity map of 7-Bromo-3,4-dichloroquinoline.
Applications in Research and Drug Development
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[2] Halogenated quinolines, in particular, are crucial intermediates in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, which are derived from 4,7-dichloroquinoline.[7][9][10]
7-Bromo-3,4-dichloroquinoline serves as a next-generation building block for creating novel quinoline-based compounds with potential therapeutic applications, including:
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Anticancer Agents: Many quinoline derivatives have been investigated for their ability to inhibit signaling pathways crucial for cancer cell growth and survival, such as EGFR, VEGFR-2, and PI3K/Akt pathways.[2] The strategic placement of halogens on this scaffold allows for the systematic modification and optimization of compounds to enhance their binding affinity and selectivity for specific cancer targets.[2]
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Antimicrobial and Antiviral Research: The quinoline framework is present in various antibacterial and antiviral drugs. By using 7-Bromo-3,4-dichloroquinoline as a starting material, researchers can synthesize novel derivatives to combat drug-resistant strains of bacteria and explore new antiviral mechanisms.[11][12]
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Materials Science: Substituted quinolines are also explored for their unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.[1]
Role as a Synthetic Scaffold
Caption: Use of the compound as a scaffold in discovery chemistry.
Safety and Handling
As a laboratory chemical, 7-Bromo-3,4-dichloroquinoline must be handled with appropriate care.
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Hazard Classification (GHS):
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Handling Precautions:
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Storage:
Conclusion
7-Bromo-3,4-dichloroquinoline is a synthetically valuable compound due to its unique polyhalogenated structure. The differential reactivity of its bromine and chlorine substituents provides chemists with a powerful tool for regioselective functionalization through a variety of modern synthetic methods. Its utility as a scaffold is particularly pronounced in the field of medicinal chemistry, where it serves as a key starting material for the development of novel therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in both academic research and industrial drug discovery.
References
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PubChem. 7-Bromo-3,4-Dichloroquinoline. [Link]
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MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
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Durham University, Baxendale Group. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Organic Syntheses. 4,7-dichloroquinoline. [Link]
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ResearchGate. 4,7-Dichloroquinoline design inspired by the natural molecule.... [Link]
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Wikipedia. 4,7-Dichloroquinoline. [Link]
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